Molecular Weight and Elemental Composition Differentiation from Close Structural Analogs
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate possesses a molecular weight of 184.19 g/mol and molecular formula C9H12O4, which differentiates it from the closest cyclohexenone analog methyl 2-(4-oxocyclohex-2-en-1-yl)acetate (MW: 168.19 g/mol, C9H12O3), representing a 16.00 g/mol (9.5%) mass increase due to the additional oxygen atom from the 4-methoxy substitution . This structural distinction is critical: the 4-methoxy group provides a hydrogen bond acceptor site (total H-bond acceptor count = 4 vs. 3 for the comparator) and increases topological polar surface area (TPSA = 52.6 Ų) [1], which directly impacts chromatographic retention behavior and solubility profile in both analytical and preparative workflows.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW: 184.19 g/mol; Formula: C9H12O4 |
| Comparator Or Baseline | Methyl 2-(4-oxocyclohex-2-en-1-yl)acetate: MW: 168.19 g/mol; Formula: C9H12O3 |
| Quantified Difference | ΔMW = +16.00 g/mol (9.5% increase); ΔFormula = +1 O atom |
| Conditions | Computed physicochemical properties from standard cheminformatics databases |
Why This Matters
This differentiation confirms compound identity in procurement documentation and ensures that analytical method development (HPLC, LC-MS) is based on the correct molecular parameters, preventing costly misidentification errors.
- [1] PubChem. Methyl 4-methoxy-2-oxocyclohex-3-ene-1-carboxylate. CID 44541710. View Source
